molecular formula C17H19N3O2 B12567763 Acetic acid;1-benzyl-5,6-dimethylimidazo[4,5-b]pyridine CAS No. 192573-11-8

Acetic acid;1-benzyl-5,6-dimethylimidazo[4,5-b]pyridine

Katalognummer: B12567763
CAS-Nummer: 192573-11-8
Molekulargewicht: 297.35 g/mol
InChI-Schlüssel: OEZFJQWGKPBPHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;1-benzyl-5,6-dimethylimidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused imidazole and pyridine ring system, which is further substituted with benzyl and dimethyl groups. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[4,5-b]pyridine derivatives typically involves the cyclization of 2,3-diaminopyridine with various carboxylic acid derivatives. One common method involves the acylation of 2,3-diaminopyridine with acetic anhydride, followed by cyclization to form the imidazo[4,5-b]pyridine core . The reaction conditions often include heating the mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production of imidazo[4,5-b]pyridine derivatives can involve similar synthetic routes but on a larger scale. The use of catalysts such as palladium on carbon or Raney nickel can enhance the efficiency of the reactions . Additionally, the choice of solvents and reaction conditions can be optimized to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;1-benzyl-5,6-dimethylimidazo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or dimethyl positions using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Acetic acid;1-benzyl-5,6-dimethylimidazo[4,5-b]pyridine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of acetic acid;1-benzyl-5,6-dimethylimidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, as a GABA A receptor agonist, it binds to the receptor and enhances its activity, leading to increased inhibitory neurotransmission . The compound can also inhibit enzymes such as aromatase, thereby reducing the synthesis of estrogen.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Acetic acid;1-benzyl-5,6-dimethylimidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of benzyl and dimethyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

192573-11-8

Molekularformel

C17H19N3O2

Molekulargewicht

297.35 g/mol

IUPAC-Name

acetic acid;1-benzyl-5,6-dimethylimidazo[4,5-b]pyridine

InChI

InChI=1S/C15H15N3.C2H4O2/c1-11-8-14-15(17-12(11)2)16-10-18(14)9-13-6-4-3-5-7-13;1-2(3)4/h3-8,10H,9H2,1-2H3;1H3,(H,3,4)

InChI-Schlüssel

OEZFJQWGKPBPHX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(N=CN2CC3=CC=CC=C3)N=C1C.CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.